2-(Piperidin-4-yloxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Piperidin-4-yloxy)acetic acid” is a chemical compound with the molecular weight of 293.32 . It is also known as “2-(1-CBZ-PIPERIDIN-4-YLOXY)-ACETIC ACID” and has the IUPAC name of "{1-[(benzyloxy)carbonyl]-4-piperidinyl}oxy)acetic acid" .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code "1S/C15H19NO5/c17-14(18)11-20-13-6-8-16(9-7-13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18)" .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical form of “this compound” is a pale-yellow to yellow-brown solid . It is stored at room temperature .Scientific Research Applications
2-(Piperidin-4-yloxy)acetic acid, a chemical compound with potential applications in various scientific and industrial fields, has garnered attention due to its unique properties and potential applications. This review focuses on the scientific research applications of this compound, excluding its use, dosage in drug formulations, and any associated side effects.
Potential Applications and Relevant Studies
Although the direct studies on this compound specifically are limited, research on related piperidine compounds and acetic acid derivatives provides insights into potential applications and mechanisms that could be relevant.
Pharmacological Interest in Piperidine Derivatives : Piperidine alkaloids, from which this compound may derive structural or functional similarities, have shown significant medicinal importance. These compounds have been recognized for their broad range of therapeutic applications, including antimicrobial, anti-inflammatory, and potential modulatory effects on various biological targets (Singh et al., 2021).
Role in Modulating ACE-2 : Research on natural agents modulating the angiotensin-converting enzyme 2 (ACE-2), which is a receptor for SARS-CoV-2, highlights the potential of certain compounds in influencing viral infections. While not directly related to this compound, the study on ACE/ACE-2 inhibitors suggests a potential area of interest for derivatives of piperidine and acetic acid in modulating virus entry or interactions within human cells (Junior et al., 2021).
Antimicrobial Properties : Lactic acid bacteria (LAB) produce antimicrobial compounds, including acetic acid, which is effective against various pathogens. This suggests that acetic acid derivatives, possibly including this compound, could have applications in food preservation and safety by inhibiting spoilage and pathogenic microorganisms (Reis et al., 2012).
Chemical Synthesis and Reactions : The nucleophilic aromatic substitution reactions involving piperidine and its derivatives indicate a potential for chemical synthesis applications, where this compound could serve as an intermediate or reactant in producing complex molecules (Pietra & Vitali, 1972).
Safety and Hazards
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “2-(Piperidin-4-yloxy)acetic acid” and similar compounds may have potential applications in the pharmaceutical industry.
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-4-yloxy)acetic acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, the compound stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids . This results in an increased concentration of EETs, enhancing their anti-inflammatory effects .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of EETs. Under normal conditions, sEH metabolizes EETs into dihydroxyeicosatrienoic acids . The inhibition of seh by this compound prevents this metabolism, leading to an accumulation of eets . This accumulation amplifies the anti-inflammatory effects of EETs .
Pharmacokinetics
It is noted that many potent seh inhibitors have been developed, but many contain highly lipophilic substituents limiting their availability
Result of Action
The primary result of the action of this compound is its anti-inflammatory effects . By inhibiting sEH and stabilizing EETs, the compound enhances the anti-inflammatory effects of EETs . This could potentially be beneficial in the treatment of pain and inflammatory diseases .
Properties
IUPAC Name |
2-piperidin-4-yloxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGBFAJYSBCOGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593634 |
Source
|
Record name | [(Piperidin-4-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146117-93-3 |
Source
|
Record name | [(Piperidin-4-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.